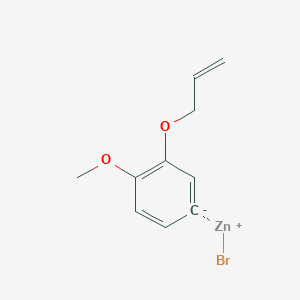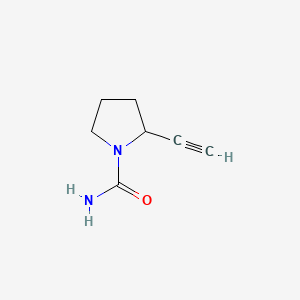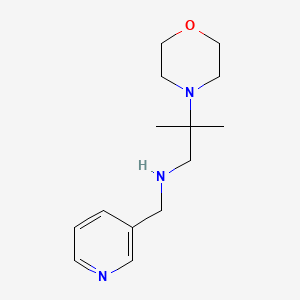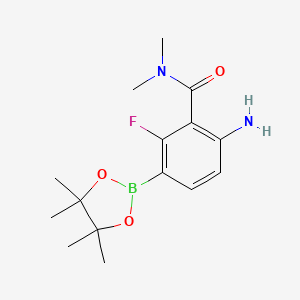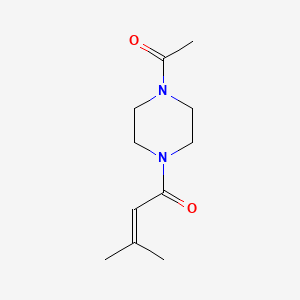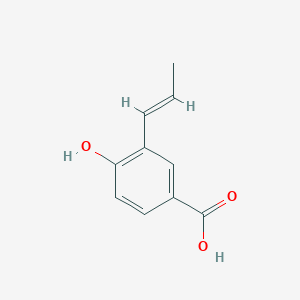
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxyl group (-OH) and a propenyl group (-CH=CH-CH3) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and acetone, followed by oxidation. The reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The propenyl group can be reduced to a propyl group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 4-hydroxy-3-(propyl)benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of (E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. The hydroxyl group can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
(E)-4-Hydroxy-3-(prop-1-en-1-yl)benzoic acid can be compared with other phenolic acids such as:
Caffeic acid: Similar antioxidant properties but differs in the position and type of substituents on the benzene ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl and propenyl groups, offering different biological activities.
p-Coumaric acid: Lacks the propenyl group, resulting in different chemical reactivity and applications.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
4-hydroxy-3-[(E)-prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C10H10O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2-6,11H,1H3,(H,12,13)/b3-2+ |
Clé InChI |
TVCLZDLCXCCEPN-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C1=C(C=CC(=C1)C(=O)O)O |
SMILES canonique |
CC=CC1=C(C=CC(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


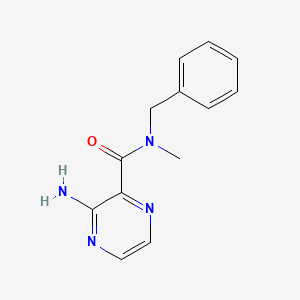
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
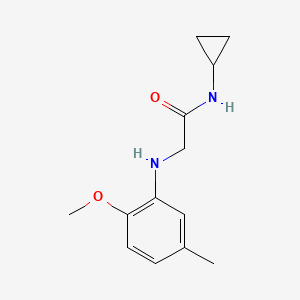
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)

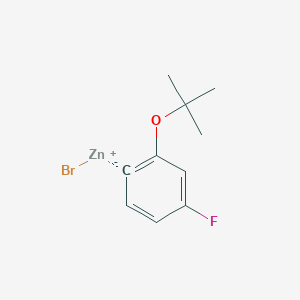

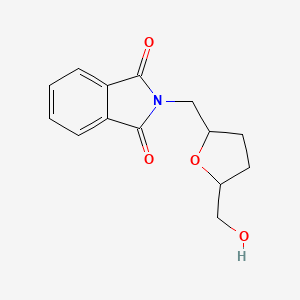
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
